molecular formula C18H14ClNO3 B11096666 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11096666
M. Wt: 327.8 g/mol
InChI Key: OMGDMUOMPGYUNH-UHFFFAOYSA-N
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Description

4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines and ketones under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as boron trifluoride etherate or piperidine, which facilitate the formation of the pyrrolone ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-5-(2-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

3-acetyl-2-(2-chlorophenyl)-4-hydroxy-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C18H14ClNO3/c1-11(21)15-16(13-9-5-6-10-14(13)19)20(18(23)17(15)22)12-7-3-2-4-8-12/h2-10,16,22H,1H3

InChI Key

OMGDMUOMPGYUNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)C3=CC=CC=C3)O

Origin of Product

United States

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